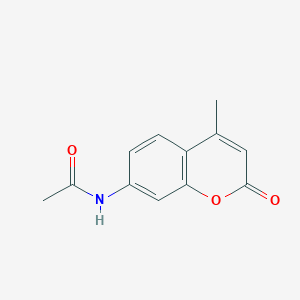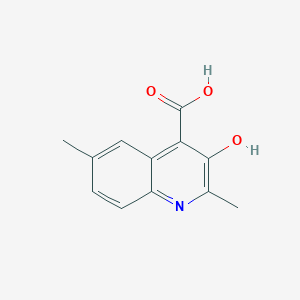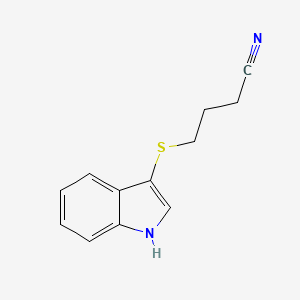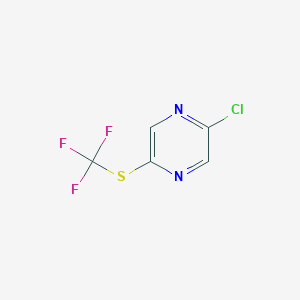
(1R,2S)-2-(3-trimethylsilylprop-2-ynyl)cyclohexan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2S)-2-(3-trimethylsilylprop-2-ynyl)cyclohexan-1-ol is a chiral compound with a unique structure that includes a cyclohexane ring, a hydroxyl group, and a trimethylsilylpropynyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(3-trimethylsilylprop-2-ynyl)cyclohexan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and trimethylsilylacetylene.
Addition Reaction: Trimethylsilylacetylene is added to cyclohexanone in the presence of a suitable catalyst, such as a transition metal catalyst, to form the corresponding propargyl alcohol.
Reduction: The propargyl alcohol is then reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the process.
化学反応の分析
Types of Reactions
(1R,2S)-2-(3-trimethylsilylprop-2-ynyl)cyclohexan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: Further reduction can lead to the formation of alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the trimethylsilyl group.
Major Products
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of various substituted cyclohexanols.
科学的研究の応用
(1R,2S)-2-(3-trimethylsilylprop-2-ynyl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (1R,2S)-2-(3-trimethylsilylprop-2-ynyl)cyclohexan-1-ol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the trimethylsilyl group can influence the compound’s reactivity and stability. The compound’s unique structure allows it to interact with specific enzymes and receptors, making it a valuable tool in biochemical studies.
類似化合物との比較
Similar Compounds
(1R,2S)-2-(3-trimethylsilylprop-2-ynyl)cyclopentanol: Similar structure but with a cyclopentane ring.
(1R,2S)-2-(3-trimethylsilylprop-2-ynyl)cycloheptanol: Similar structure but with a cycloheptane ring.
(1R,2S)-2-(3-trimethylsilylprop-2-ynyl)cyclohexanone: Similar structure but with a ketone group instead of a hydroxyl group.
Uniqueness
The uniqueness of (1R,2S)-2-(3-trimethylsilylprop-2-ynyl)cyclohexan-1-ol lies in its specific combination of a cyclohexane ring, a hydroxyl group, and a trimethylsilylpropynyl group. This combination imparts unique reactivity and stability, making it a valuable compound in various chemical and biochemical applications.
特性
分子式 |
C12H22OSi |
|---|---|
分子量 |
210.39 g/mol |
IUPAC名 |
(1R,2S)-2-(3-trimethylsilylprop-2-ynyl)cyclohexan-1-ol |
InChI |
InChI=1S/C12H22OSi/c1-14(2,3)10-6-8-11-7-4-5-9-12(11)13/h11-13H,4-5,7-9H2,1-3H3/t11-,12+/m0/s1 |
InChIキー |
NXLIWMDVLLCRGF-NWDGAFQWSA-N |
異性体SMILES |
C[Si](C)(C)C#CC[C@@H]1CCCC[C@H]1O |
正規SMILES |
C[Si](C)(C)C#CCC1CCCCC1O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![7-(4-Methylpiperazin-1-YL)imidazo[1,2-A]pyridine](/img/structure/B11891544.png)







![3-Bromo-6-fluoroimidazo[1,5-a]pyridine](/img/structure/B11891598.png)

